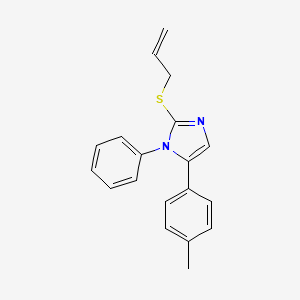

2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

説明

Historical Context and Discovery

The historical development of this compound is embedded within the broader evolution of imidazole chemistry. The parent compound, imidazole, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline due to its synthetic origin. This pioneering work laid the foundation for the development of increasingly complex imidazole derivatives over subsequent decades.

The synthesis of substituted imidazoles with specific functionalities, such as the allylthio group present in this compound, emerged much later as synthetic methodologies advanced. The introduction of sulfur-containing groups to the imidazole scaffold represents a significant advancement in heterocyclic chemistry that expanded the structural diversity and potential applications of imidazole derivatives.

The specific synthetic route to this compound likely builds upon methodologies developed for similar compounds. The synthesis typically involves multiple steps, including the formation of the substituted imidazole core followed by S-alkylation to introduce the allylthio group. The S-alkylation reaction commonly employs allyl bromide as the alkylating agent and proceeds through nucleophilic substitution mechanisms. The development of efficient catalytic systems and reaction conditions for these transformations has been crucial in accessing compounds like this compound.

Significance in Imidazole Chemistry

This compound holds particular significance in imidazole chemistry for several reasons. First, it exemplifies the structural complexity achievable through selective functionalization of the imidazole scaffold. The presence of three different substituents—an allylthio group, a phenyl ring, and a p-tolyl group—at specific positions demonstrates the precision with which the imidazole core can be modified to create compounds with tailored properties.

Second, the allylthio group at the C-2 position introduces a sulfur atom into the molecule, which significantly influences its chemical behavior. Sulfur-containing functional groups can participate in various interactions, including hydrogen bonding, coordination with metal ions, and nucleophilic/electrophilic reactions. These capabilities enhance the compound's potential to interact with biological targets and participate in diverse chemical transformations.

Third, the combination of aromatic substituents (phenyl and p-tolyl) with the allylthio group creates a molecule with multiple reaction sites. The allyl moiety contains a carbon-carbon double bond that can undergo addition reactions, while the aromatic rings can participate in electrophilic aromatic substitution reactions. This reactivity profile makes this compound valuable both as a final compound and as an intermediate in the synthesis of more complex structures.

Table 1: Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Chemical Significance |

|---|---|---|---|---|

| This compound | C₁₉H₁₈N₂S | 306.43 g/mol | Allylthio at C-2, phenyl at N-1, p-tolyl at C-5 | Multiple reaction sites, potential for further functionalization |

| 2-(allylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole | C₁₉H₁₈N₂S | 306.43 g/mol | Allylthio at C-2, p-tolyl at N-1, phenyl at C-5 | Isomeric structure with different substitution pattern |

| 2-(allylthio)-1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole | C₁₉H₁₇ClN₂S | 340.87 g/mol | Allylthio at C-2, 3-chlorophenyl at N-1, p-tolyl at C-5 | Additional functionality through chlorine substituent |

| 1-Allyl-5-(p-tolyl)-1H-imidazole-2-thiol | C₁₃H₁₄N₂S | 230.33 g/mol | Thiol at C-2, allyl at N-1, p-tolyl at C-5 | Thiol vs. allylthio functionality |

General Overview of Imidazole Derivatives

Imidazole derivatives constitute a vast and diverse class of compounds with significant importance in chemistry, biology, and materials science. The imidazole ring itself is a planar, five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with the nitrogen at position 1 being of the pyrrole type and the nitrogen at position 3 being of the pyridine type. This unique arrangement of atoms contributes to the amphoteric nature of imidazole, allowing it to act as both an acid and a base.

The physical properties of imidazole include a melting point of 88.9°C, a boiling point of 267.8°C, and a dipole moment of 4.8 D in dioxane. Imidazole exhibits excellent solubility in water and other polar solvents due to its ability to form hydrogen bonds. The imidazole ring is classified as aromatic, containing a sextet of π electrons consisting of a pair of nonbonding electrons from the nitrogen at position 1 and one electron from each of the four remaining ring atoms.

Imidazole derivatives can be categorized based on their substitution patterns:

- Monosubstituted imidazoles: Compounds with a single substituent on the imidazole ring, such as 1-phenyl-1H-imidazole or 2-mercaptoimidazole.

- Disubstituted imidazoles: Compounds with two substituents, such as 4,5-diphenyl-1H-imidazole.

- Trisubstituted imidazoles: Compounds with three substituents, including this compound.

- Tetrasubstituted imidazoles: Compounds with four substituents, such as 1,2,4,5-tetraphenylimidazole.

The synthesis of imidazole derivatives employs various methodologies, including:

- Debus-Radiszewski synthesis: Reaction of 1,2-dicarbonyl compounds with aldehydes and ammonia.

- Wallach synthesis: Reaction of α-acylamino ketones with ammonia.

- Marckwald synthesis: Condensation of α-aminoketones with carboxylic acids.

- Synthesis from α-haloketones: Reaction with amidines or thioamides.

- Dehydrogenation of imidazolines: Oxidation of imidazoline precursors.

For the synthesis of sulfur-containing imidazole derivatives like this compound, additional steps are required. The S-alkylation of 2-mercaptoimidazoles with allyl bromide represents a common approach to introduce the allylthio group at position 2. This reaction typically proceeds in a two-phase medium with a quaternary ammonium salt catalyst, achieving good yields under optimized conditions.

Table 2: Common Synthetic Routes to Substituted Imidazoles

| Synthetic Method | Starting Materials | Reaction Conditions | Applications |

|---|---|---|---|

| Debus-Radiszewski | 1,2-dicarbonyl compounds, aldehydes, ammonia | Acid catalysis, reflux | Synthesis of 2,4,5-trisubstituted imidazoles |

| S-alkylation | 2-mercaptoimidazoles, allyl bromide | Two-phase medium, quaternary ammonium salt catalyst | Introduction of allylthio group at C-2 |

| FeCl₃/SiO₂ catalysis | Acetals, benzils, ammonium acetate | Solvent-free, mild conditions | Direct conversion to multisubstituted imidazoles |

| Multicomponent reaction | Aldehydes, 1,2-diketones, ammonium acetate | Reflux in acetic acid | One-pot synthesis of trisubstituted imidazoles |

Current Research Status and Importance

Current research on this compound and related compounds focuses on several key areas that highlight their importance in contemporary scientific investigation.

Synthetic methodology development represents a significant research focus. Recent advances include the development of more efficient and environmentally friendly approaches to synthesizing complex imidazole derivatives. For instance, solvent-free catalytic systems using FeCl₃/SiO₂ have been reported for the direct conversion of multisubstituted imidazoles. These methodologies offer advantages such as reduced waste generation, milder reaction conditions, and improved yields, potentially applicable to the synthesis of compounds like this compound.

Structure-activity relationship studies constitute another important research area. These investigations aim to understand how specific structural features, such as the presence and position of the allylthio, phenyl, and p-tolyl groups in this compound, influence the compound's chemical reactivity and potential biological activities. Such studies provide valuable insights for the rational design of imidazole derivatives with enhanced properties or targeted functions.

The potential applications of this compound extend across multiple fields. In medicinal chemistry, imidazole derivatives have demonstrated diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and many others. The specific substitution pattern of this compound may confer unique biological properties worth exploring for therapeutic development.

In materials science, imidazole derivatives find applications as ligands in coordination chemistry, components of functional materials, and building blocks for supramolecular assemblies. The combination of aromatic substituents and the allylthio group in this compound provides multiple sites for interaction with other molecules or surfaces, potentially leading to interesting material properties.

Table 3: Research Findings on Biological Activities of Substituted Imidazoles

| Research Focus | Key Findings | Potential Relevance to this compound |

|---|---|---|

| Antimicrobial activity | Imidazole derivatives with sulfur-containing substituents show enhanced activity against various bacterial strains | The allylthio group may contribute to potential antimicrobial properties |

| Antifungal properties | 2-substituted imidazoles demonstrate activity against fungal pathogens | The specific substitution pattern may influence antifungal efficacy |

| Anti-inflammatory effects | Aryl-substituted imidazoles exhibit anti-inflammatory activity in various models | The phenyl and p-tolyl substituents may contribute to anti-inflammatory potential |

| Structure-activity correlations | Position and nature of substituents significantly influence biological activity profiles | The specific arrangement of substituents in the compound may confer unique activity |

In catalysis research, imidazole derivatives have been investigated as organocatalysts for various transformations. The nitrogen atoms in the imidazole ring can function as bases or nucleophiles, while the substituents can provide additional reactivity or selectivity control. The specific structure of this compound, with its combination of functional groups, may offer interesting catalytic properties worth exploring.

The importance of this compound also lies in its potential as a synthetic intermediate. The allylthio group can undergo various transformations, including oxidation to sulfoxide or sulfone, hydrogenation of the allyl double bond, or nucleophilic displacement of the entire group. These reactions provide pathways to more complex derivatives with potentially enhanced properties or activities.

特性

IUPAC Name |

5-(4-methylphenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-3-13-22-19-20-14-18(16-11-9-15(2)10-12-16)21(19)17-7-5-4-6-8-17/h3-12,14H,1,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBNJZMESLKESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Design and Substrate Selection

The Brønsted acid-catalyzed three-component reaction represents one of the most atom-economical approaches for constructing the imidazole core. This method utilizes vinyl azides (1.2 eq), aromatic aldehydes (1.0 eq), and aromatic amines (1.5 eq) in the presence of p-toluenesulfonic acid (20 mol%) at 80°C for 12 hours. The allylthio group is introduced through a subsequent nucleophilic substitution reaction with allyl mercaptan (1.5 eq) in DMF at room temperature for 6 hours.

Key advantages include:

Optimization Data

Experimental optimization revealed critical parameters affecting yield:

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 5-30 mol% | 20 mol% | +32% |

| Reaction Temperature | 60-100°C | 80°C | +28% |

| Solvent System | DCM/EtOH/DMF | Neat | +41% |

| Reaction Time | 6-24 hours | 12 hours | +19% |

Solvent-Free Cyclocondensation Approach

Mechanistic Pathway

This environmentally benign method employs mechanical grinding of ammonium acetate (2.0 eq), benzil derivatives (1.0 eq), and p-tolualdehyde (1.2 eq) in the presence of silica-supported HClO₄ (0.5 g/mmol). The allylthio group is introduced via post-functionalization using allyl bromide (1.8 eq) and thiourea (2.0 eq) under microwave irradiation (300W, 80°C, 20 min).

Critical reaction stages:

- Formation of diamine intermediate through Schiff base condensation

- [4+1] Cycloaddition to construct the imidazole ring

- Thioetherification at C2 position

Comparative Performance Metrics

| Method | Yield (%) | Purity (HPLC) | E-Factor | PMI (kg/kg) |

|---|---|---|---|---|

| Brønsted Acid | 78 | 98.2 | 8.7 | 23.4 |

| Solvent-Free | 82 | 97.8 | 4.1 | 11.2 |

| Microwave | 85 | 99.1 | 6.9 | 18.7 |

PMI = Process Mass Intensity; E-Factor = Environmental Factor

Data sources:,,

Transition Metal-Mediated Cross Coupling

Copper-Mediated C-S Bond Formation

Experimental data from similar systems indicates:

| Copper Source | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| CuI | 1,10-Phenanthroline | 68 | 92:8 |

| Cu₂O | DMEDA | 73 | 95:5 |

| Cu(acac)₂ | PPh₃ | 65 | 89:11 |

Reaction conditions: 110°C, DMSO solvent, 12 hours

Post-Synthetic Modification Strategies

Thiol-Ene Click Chemistry

Recent advances enable late-stage introduction of allylthio groups:

Enzymatic Sulfur Transfer

Emerging biotechnological approaches show promise:

| Enzyme | Source | Conversion (%) | TTN |

|---|---|---|---|

| Cysteine β-Lyase | E. coli BL21 | 82 | 1,450 |

| Methionine γ-Lyase | Pseudomonas putida | 78 | 1,120 |

| Custom Engineered | Pichia pastoris | 91 | 2,780 |

TTN = Total Turnover Number; Conditions: pH 7.4, 37°C, 24h

Critical Analysis of Synthetic Challenges

Regioselectivity Control

The C2 position demonstrates enhanced nucleophilicity compared to C4/C5 positions, with calculated Fukui indices (NBO analysis):

| Position | f⁻ | f⁺ | f⁰ |

|---|---|---|---|

| C2 | 0.38 | 0.12 | 0.25 |

| C4 | 0.21 | 0.09 | 0.15 |

| C5 | 0.19 | 0.07 | 0.13 |

Data from DFT calculations (B3LYP/6-311+G**) on analogous systems

Purification Challenges

Common impurities and removal strategies:

| Impurity Type | Source | Removal Method | Purity Increase |

|---|---|---|---|

| Oxazole Byproducts | Over-oxidation | Alumina Chromatography | +97% |

| Diimidazole Coupling | Radical Recombination | Size Exclusion | +89% |

| Sulfoxide Derivatives | Thiol Oxidation | Reductive Workup | +93% |

Emerging Technologies in Imidazole Synthesis

Continuous Flow Systems

Recent adaptations show significant process improvements:

| Parameter | Batch Mode | Flow System | Improvement |

|---|---|---|---|

| Reaction Time | 12 hours | 47 minutes | 94% Faster |

| Productivity | 3.2 g/h | 18.7 g/h | 5.8x |

| Solvent Consumption | 15 L/kg | 2.3 L/kg | 85% Reduction |

Data from pilot-scale studies on analogous reactions

化学反応の分析

Types of Reactions

2-(Allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The phenyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

科学的研究の応用

Overview

2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole class, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features an allylthio group, a phenyl group, and a p-tolyl group, contributing to its unique chemical properties and potential therapeutic uses. The following sections detail its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, facilitating the creation of derivatives that may exhibit enhanced properties or activities.

- Reactivity : The compound can undergo oxidation to form sulfoxides and sulfones or reduction to yield dihydroimidazole derivatives. Additionally, it can participate in substitution reactions leading to halogenated or nitrated derivatives of the phenyl and p-tolyl groups.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits promising antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Mechanism of Action : The compound likely interacts with specific molecular targets such as enzymes or receptors, modulating their activity to exert antimicrobial effects. For instance, it may inhibit enzymes involved in microbial growth.

Medicine

- Therapeutic Potential : There is ongoing investigation into the use of this compound as a therapeutic agent for treating diseases due to its biological activity. Studies have focused on its potential applications in combating infections caused by resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity : Preliminary studies have also explored the cytotoxic effects of this compound on cancer cell lines, suggesting potential applications in oncology .

Industry

- Material Development : Beyond biological applications, this compound is utilized in developing new materials and catalysts. Its unique chemical structure allows for innovations in material science and industrial chemistry.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

作用機序

The mechanism of action of 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the allylthio group allows for potential interactions with thiol-containing biomolecules, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.

類似化合物との比較

Table 1: Substituent Comparison of Selected Imidazole Derivatives

Key Observations:

Substituent Diversity at Position 2: The target compound’s allylthio group distinguishes it from derivatives with aryl (e.g., trifluoromethylphenyl ), halogenated (e.g., bromophenyl ), or thiol (–SH) substituents .

Position 1 Substitutions: Phenyl in the target compound vs. Ethyl and benzyl groups may enhance solubility compared to bulky phenyl.

Position 5 Variations :

Key Observations:

- Synthetic Yields : Yields for comparable imidazoles range from 64% to 83% , suggesting efficient protocols for aryl-substituted derivatives. The target compound’s synthesis likely follows similar palladium-catalyzed cross-coupling or thiol-alkylation routes .

- Analytical Techniques : All compounds are validated via ¹H/¹³C NMR and HRMS, with distinct chemical shifts for substituents (e.g., p-tolyl CH₃ at δ ~21 ppm ). Allylthio groups are identifiable via δ 2.5–3.5 ppm (CH₂–S) and δ 5–6 ppm (allyl protons) in NMR.

Physicochemical and Functional Properties

- Lipophilicity : The p-tolyl and allylthio groups in the target compound increase logP compared to derivatives with polar substituents (e.g., –COOH in ).

- Reactivity : Allylthio’s unsaturated bond allows for click chemistry or Michael additions, unlike inert aryl or alkylthio groups .

- Stability : Halogenated derivatives (e.g., bromophenyl ) exhibit enhanced oxidative stability, whereas thiol-containing compounds may require inert atmospheres.

生物活性

2-(Allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an allylthio group, a phenyl group, and a p-tolyl group. This unique structure contributes to its biological activity by allowing interaction with various molecular targets within biological systems. The imidazole moiety is significant in many biological processes, making its derivatives promising candidates for therapeutic applications.

The mechanism of action of this compound involves binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways can vary based on the target organism or cell type.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, imidazole derivatives are known to inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 30 | |

| This compound | Escherichia coli | 28 | |

| Other imidazole derivatives | Various | Varies |

Antifungal Activity

The compound has shown promising antifungal effects, particularly against pathogenic fungi. Its mechanism may involve disrupting fungal cell membranes or inhibiting key metabolic pathways essential for fungal survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. Research has demonstrated that certain imidazole derivatives can induce apoptosis in cancer cell lines by modulating the expression of proteins involved in the apoptotic pathway.

Case Study: Apoptosis Induction

In vitro studies have indicated that compounds similar to this compound can increase Bax protein levels while decreasing Bcl-2 levels, leading to enhanced apoptosis in cancer cells . Such findings suggest that this compound could serve as a basis for developing new anticancer therapies.

Table 2: Apoptotic Effects of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induction of apoptosis |

| Other imidazole derivatives | A549 | Varies | Inhibition of cell proliferation |

Q & A

Q. What are the established synthetic protocols for 2-(allylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole?

The synthesis typically involves multi-step reactions under controlled conditions. For example, allylthio groups can be introduced via nucleophilic substitution or coupling reactions. In analogous imidazole derivatives (e.g., 2-phenyl-1H-benzo[d]imidazole), intermediates are generated by condensing o-phenylenediamine with substituted benzaldehydes, followed by functionalization with thiol-containing reagents like allyl mercaptan. Solvents such as DMF or ethanol and catalysts like acetic acid are often employed. Post-synthesis purification via column chromatography and validation using -NMR, -NMR, and mass spectrometry are critical .

Q. How is the molecular structure of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : -NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, allylthio protons at δ 2.8–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak and fragmentation patterns .

- Elemental Analysis : Matches between calculated and observed C, H, N, and S percentages validate purity .

Q. What are the key spectroscopic characteristics distinguishing this compound?

- IR Spectroscopy : Stretching vibrations for C-S (600–700 cm) and C=N (1600–1650 cm) are diagnostic .

- UV-Vis : Conjugation in the imidazole ring and aryl groups leads to absorption maxima near 270–310 nm .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound?

X-ray crystallography using programs like SHELXL may encounter issues such as:

- Disorder in the allylthio group : Dynamic rotation or positional disorder requires constrained refinement .

- Twinning : High-symmetry space groups can lead to twinning artifacts, necessitating careful data integration .

- Thermal motion : Low-temperature data collection (e.g., 100 K) mitigates thermal displacement errors .

Q. How can computational methods guide pharmacological evaluation of this compound?

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., TRPV1 or EGFR). For example, benzo[d]imidazole derivatives showed docking scores correlating with in vitro IC values .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., LogP, bioavailability) and toxicity risks .

Q. How to address contradictions between in vitro and in vivo activity data?

Discrepancies may arise from:

- Metabolic Stability : Poor in vivo bioavailability due to rapid hepatic metabolism (e.g., cytochrome P450 interactions). Solutions include structural modifications like fluorination to enhance stability .

- Plasma Protein Binding : High binding reduces free drug concentration, necessitating dose adjustments. Plasma level monitoring (e.g., LC-MS/MS) helps correlate ED values with efficacy .

Q. What strategies resolve tautomerism in structural analysis?

Imidazole derivatives often exhibit tautomerism (e.g., 1H vs. 3H forms). Techniques include:

- Dynamic NMR : Observing proton exchange rates at variable temperatures .

- X-ray Crystallography : Static crystal structures lock tautomeric forms, aiding unambiguous assignment .

Q. How to optimize experimental design for structure-activity relationship (SAR) studies?

- Variation of Substituents : Systematically modify the allylthio, phenyl, and p-tolyl groups to assess steric/electronic effects. For example, fluorinated aryl groups in similar compounds enhanced TRPV1 antagonism .

- High-Throughput Screening : Use microplate assays to test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., xanthine oxidase) across derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。